molecular formula C₂₁H₁₇ClF₃NO₂ B023225 Efavirenz impurity I CAS No. 209414-26-6

Efavirenz impurity I

Cat. No. B023225
M. Wt: 407.8 g/mol
InChI Key: UTEUZELNJWOZOI-ANYOKISRSA-N
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Description

Synthesis Analysis

The synthesis of Efavirenz and its impurities involves complex chemical reactions. A notable impurity, (2S)-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (AMCOL), arises during the synthesis of Efavirenz. AMCOL has genotoxic potential due to its aminoaryl derivative. A method developed for trace level quantitative determination of AMCOL involves liquid chromatography–tandem mass spectrometry (LC–MS/MS), offering sensitivity at <2.5 ppm for impurity assessment in drug substance and products (Jaishetty et al., 2015).

Molecular Structure Analysis

The molecular structure of Efavirenz and its impurities has been characterized through various analytical techniques. X-ray diffraction analysis revealed that Efavirenz and its monohydrate form have a crane bird-like molecular conformation, emphasizing the role of self-complementary amide groups in crystal packing and highlighting potential insights into the drug's formulation behavior (Ravikumar & Sridhar, 2009).

Chemical Reactions and Properties

Efavirenz impurities undergo various chemical reactions, including hydrolysis, which results in different degradation products with distinct UV absorbance properties. These products are important for chromatographic purity analysis of Efavirenz in both drug substances and tablets (Ribeiro et al., 2007).

Physical Properties Analysis

Physical and chemical characterization techniques, such as dynamic light scattering, transmission electron microscopy, and dissolution studies, have been applied to study the solubility and bioavailability of Efavirenz and its formulations. These studies highlight the challenges and strategies in improving Efavirenz's physical properties for better therapeutic outcomes (Chiappetta et al., 2010).

Chemical Properties Analysis

The chemical properties of Efavirenz and its impurities have been extensively analyzed through spectroscopic and computational methods. Investigations into the solute-solvent interactions of Efavirenz have employed UV-visible spectrophotometry, (1)H NMR spectroscopy, and time-dependent density functional theory (TD-DFT) calculations. These studies provide insights into the drug's solubility issues and potential strategies for formulation improvement (Jordaan, Singh, & Martincigh, 2016).

Scientific Research Applications

Trace Level Quantification and Method Development

  • Trace Level Quantification of Genotoxic Impurity in Efavirenz : A method was developed for quantitatively determining trace levels of AMCOL, a genotoxic impurity in Efavirenz, using LC–MS/MS. This method is crucial for risk assessment and ensuring impurity levels are below toxicological concern thresholds (Jaishetty et al., 2015).
  • Novel LC-MS/MS Method for Ultra-trace Analysis : A sensitive and specific method was established for analyzing three genotoxic Efavirenz impurities, enhancing the ability to monitor these impurities at very low levels (Vadlamani & Ravindhranath, 2020).
  • RP-HPLC Technique for N-Nitrosamine's in Efavirenz : Development of a reverse-phase HPLC method for detecting genotoxic N-Nitrosamine impurities in Efavirenz, providing a more sensitive and economical approach (Sravanthi et al., 2022).
  • Reverse-phase Liquid Chromatography for Impurities Analysis : A stability-indicating method was developed for the determination of process-related impurities and degradants of Efavirenz, crucial for ensuring drug stability and safety (Gadapayale et al., 2015).

Impurity Characterization and Pharmacokinetic Studies

  • Pharmacogenetic Associations with Efavirenz Concentrations : Studying the genetic factors impacting Efavirenz plasma concentrations and clinical responses in patients, contributing to personalized medicine strategies (Sarfo et al., 2014).
  • Voltammetric Studies on Efavirenz Interaction : Investigating the interaction between Efavirenz and DNA using electrochemical methods, providing insights into the molecular interactions of the drug (DOĞAN-TOPAL et al., 2009).
  • Pharmacokinetics and Effects in HIV-infected Patients : Assessing Efavirenz pharmacokinetics and its variability among patients to understand its clinical efficacy and potential side effects (Csajka et al., 2003).

Impurity Extraction and Analytical Techniques

  • Molecularly Imprinted Polymer for Efavirenz Extraction : Development of a polymer for selective solid-phase extraction of Efavirenz from water, important for environmental monitoring and analysis (Mtolo et al., 2019).

Safety And Hazards

When handling Efavirenz impurity I, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-(4-methoxyphenyl)-4-(trifluoromethyl)-1,2-dihydro-3,1-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF3NO2/c1-27-16-7-4-14(5-8-16)19-26-18-9-6-15(22)12-17(18)20(28-19,21(23,24)25)11-10-13-2-3-13/h4-9,12-13,19,26H,2-3H2,1H3/t19?,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEUZELNJWOZOI-ANYOKISRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2NC3=C(C=C(C=C3)Cl)C(O2)(C#CC4CC4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2NC3=C(C=C(C=C3)Cl)[C@@](O2)(C#CC4CC4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Efavirenz impurity I

CAS RN

209414-26-6
Record name SG-275
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209414266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SG-275
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S40TCL042S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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